molecular formula C22H20F3N5O3S B2473499 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 1021024-77-0

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2473499
CAS No.: 1021024-77-0
M. Wt: 491.49
InChI Key: HCBYPFVONCBEMQ-UHFFFAOYSA-N
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Description

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a pyrazine ring, a piperazine spacer, a sulfonyl phenyl group, and a benzamide moiety with a terminal trifluoromethyl group. The presence of the sulfonamide functional group is a key characteristic, as this motif is widely utilized in the development of pharmacologically active compounds and is known to contribute to target binding and molecular stability . The design of this molecule leverages the pyrazine-piperazine scaffold , a privileged structure in medicinal chemistry that is present in compounds investigated for a range of biological activities . The trifluoromethyl group is a common bioisostere used to fine-tune properties like metabolic stability, lipophilicity, and binding affinity. While the specific biological target and mechanism of action for this exact compound are areas of active investigation, its structural features suggest potential as a core scaffold for developing novel enzyme inhibitors or receptor modulators. Researchers can explore its applications in various fields, including oncology , given that pyrazine derivatives have shown promising cytotoxic effects against cancer cell lines such as A549 (lung cancer), and infectious disease , as similar compounds have demonstrated remarkable antibacterial activity . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c23-22(24,25)17-3-1-16(2-4-17)21(31)28-18-5-7-19(8-6-18)34(32,33)30-13-11-29(12-14-30)20-15-26-9-10-27-20/h1-10,15H,11-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBYPFVONCBEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrazinyl group and a sulfonyl linkage, along with a trifluoromethylbenzamide moiety. Its molecular formula is C20H20F3N5O2SC_{20}H_{20}F_3N_5O_2S, and it possesses several functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit p21-activated kinases (PAKs), which play crucial roles in cell motility and proliferation. For instance, studies on related compounds demonstrated their ability to reduce AKT phosphorylation, thereby affecting cell growth and migration in cancer cell lines .
  • Antimicrobial Activity : The presence of the pyrazinyl group suggests potential activity against bacterial pathogens, particularly in the context of tuberculosis. Similar derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 (µM) Reference
Inhibition of PAK15.0
Antimicrobial against M. tuberculosis1.35 - 2.18
Cytotoxicity on HEK-293 cells>50

Case Studies

  • Cancer Cell Proliferation : A study investigated the effects of a structurally similar compound on thyroid cancer cell lines. The compound inhibited cell proliferation significantly at low concentrations, suggesting that this compound may exhibit similar properties .
  • Tuberculosis Treatment : In a series of experiments focusing on anti-tubercular agents, derivatives were synthesized and tested against Mycobacterium tuberculosis. Several compounds demonstrated significant inhibitory activity, indicating that this compound could be explored further for its potential as an anti-tubercular agent .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, piperazine derivatives have been shown to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties :
    • The sulfonamide group is known for its antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative strains. Studies have demonstrated that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways .
  • Protein Kinase Inhibition :
    • The compound is believed to modulate protein kinase activities, particularly serum and glucocorticosteroid-regulated kinases (SGK). This modulation has implications for treating diseases characterized by aberrant kinase activity, such as certain cancers and inflammatory disorders .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of similar pyrazine-containing compounds on various cancer cell lines, demonstrating that modifications in the piperazine and trifluoromethyl groups significantly influenced cytotoxicity profiles. The results indicated that compounds with enhanced lipophilicity showed improved cellular uptake and activity against resistant cancer types .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against Mycobacterium tuberculosis. The study revealed that specific modifications in the structure led to increased potency against resistant strains, suggesting that N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide could be a candidate for further development in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on key structural variations, synthetic routes, and biological activities.

Core Structural Motifs and Substituent Variations

a. Piperazine-Sulfonamide-Benzamide Derivatives

  • Target Compound :
    • Benzamide : 4-(trifluoromethyl)phenyl.
    • Linker : Sulfonyl group bridging phenyl and piperazine.
    • Piperazine Substitution : Pyrazin-2-yl group.
  • N-Cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide ():

    • Benzamide : Cyclopropyl amide replaces trifluoromethyl benzamide.
    • Linker : Piperazine is connected via a methylene (-CH2-) group instead of direct sulfonamide.
    • Biological Activity : Demonstrated potent inhibition of RANKL-mediated osteoclast differentiation (IC₅₀ = 0.12 µM), attributed to the sulfonamide-piperazine motif and trifluoromethyl group.
  • 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ():

    • Benzamide : Replaced with a pentanamide chain.
    • Piperazine Substitution : 3-(Trifluoromethyl)phenyl instead of pyrazine.
    • Application : Evaluated as a dopamine D3 receptor ligand, highlighting the role of trifluoromethyl in receptor specificity.

b. Piperazine-Linked Heterocyclic Derivatives

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Core Structure: Piperazine linked to a pyrazole via a butanone spacer. Key Difference: Absence of sulfonamide and benzamide groups. Synthesis: Coupling of arylpiperazine with pyrazole-containing carboxylic acid.
  • N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ():
    • Benzamide : Dimethylamide replaces trifluoromethyl substituent.
    • Piperazine Substitution : Methyl group and pyridine ring.
    • Application : Used as a synthetic intermediate in kinase inhibitor research.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Synthesis optimization requires a multi-step approach:

  • Reaction Conditions: Use 4-(trifluoromethyl)benzoyl chloride and 4-(pyrazin-2-yl)piperazine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Stirring at 25–40°C for 6–12 hours improves coupling efficiency .
  • Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Characterization: Confirm identity using 1^1H/13^{13}C NMR (e.g., sulfonyl proton at δ 3.2–3.5 ppm, trifluoromethyl singlet at δ 1.2 ppm) and LCMS (expected [M+H]+^+ ~520–530) .

Advanced: How can researchers resolve discrepancies in NMR spectral data for the sulfonyl-linked piperazine moiety?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Deuterated Solvents: Use DMSO-d6 to stabilize sulfonyl proton signals and reduce exchange broadening .
  • 2D NMR: Perform HSQC and HMBC to correlate ambiguous protons/carbons (e.g., distinguishing piperazine N–CH2_2 from sulfonyl-adjacent CH2_2) .
  • Comparative Analysis: Cross-reference with analogous compounds (e.g., 2-(4-phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in ) to validate assignments .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 μM concentrations .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours .
  • Membrane Permeability: Perform Caco-2 monolayer assays to estimate intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates good permeability) .

Advanced: How can molecular docking studies predict interactions with protein targets like dopamine receptors?

Answer:

  • Software Setup: Use AutoDock Vina with PyRx for docking. Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and receptor (e.g., D3 receptor PDB: 3PBL) .
  • Binding Analysis: Focus on piperazine-sulfonyl interactions with Asp110 and trifluoromethyl hydrophobic contacts with Leu89/Val87. Validate via MD simulations (100 ns) to assess stability .
  • Experimental Validation: Compare docking scores (ΔG < −8 kcal/mol) with radioligand displacement assays (Ki_i < 100 nM confirms affinity) .

Basic: Which analytical techniques are critical for confirming purity and identity?

Answer:

  • LCMS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with ESI+ detection. Expect a single peak (RT ~4.2 min) and [M+H]+^+ at 528.1 .
  • NMR: Analyze 19^{19}F NMR for trifluoromethyl signals (δ −63 ppm) and 1^1H NMR for aromatic protons (δ 7.8–8.2 ppm) .
  • HRMS: Confirm exact mass (theoretical C23_{23}H20_{20}F3_3N5_5O3_3S: 527.1214) with <2 ppm error .

Advanced: What strategies mitigate batch-to-batch variability in the sulfonation step during scale-up?

Answer:

  • Process Control: Use automated syringe pumps for slow addition of sulfonyl chloride (0.5 mL/min) to prevent exothermic side reactions .
  • In-line Monitoring: Implement FT-IR to track sulfonate intermediate formation (SO2_2 stretch at 1360–1180 cm1^{-1}) .
  • Quality Metrics: Enforce strict specifications (e.g., ≥98% purity by HPLC, residual solvent <500 ppm) .

Advanced: How does the trifluoromethyl group influence physicochemical properties and target binding?

Answer:

  • Physicochemical Effects: Increases lipophilicity (clogP +1.5) and metabolic stability by resisting oxidative degradation .
  • Target Interactions: Enhances van der Waals interactions with hydrophobic pockets (e.g., carbonic anhydrase IX) and reduces basicity of adjacent amines (pKa_a ~6.5 vs. ~9.0 for non-CF3_3 analogs) .

Advanced: How to systematically validate conflicting bioactivity data across structural analogs?

Answer:

  • Orthogonal Assays: Compare enzyme inhibition (IC50_{50}) with cell-based cytotoxicity (IC50_{50}) to rule out off-target effects .
  • Structural Profiling: Use X-ray crystallography to resolve binding modes (e.g., piperazine orientation in 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl) analogs) .
  • Meta-Analysis: Apply cheminformatics tools (e.g., Schrödinger’s Phase) to correlate substituents (e.g., pyrazine vs. pyridine) with activity trends .

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